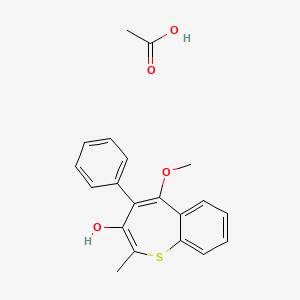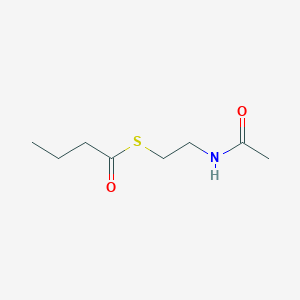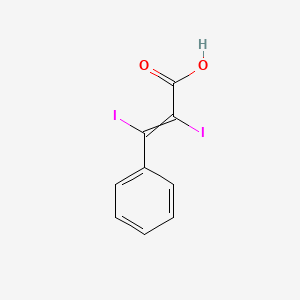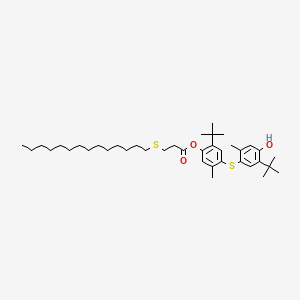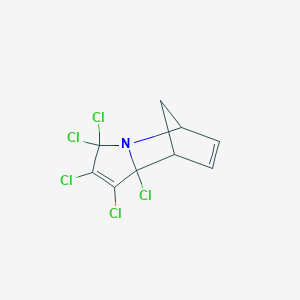![molecular formula C12H24O4 B14478881 3-[2-(Heptyloxy)ethoxy]propanoic acid CAS No. 67319-29-3](/img/structure/B14478881.png)
3-[2-(Heptyloxy)ethoxy]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Heptyloxy)ethoxy]propanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a heptyloxy group attached to an ethoxy group, which is further connected to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Heptyloxy)ethoxy]propanoic acid typically involves the reaction of heptyl alcohol with ethylene oxide to form 2-(heptyloxy)ethanol. This intermediate is then reacted with acrylonitrile to produce 3-[2-(heptyloxy)ethoxy]propionitrile, which is subsequently hydrolyzed to yield this compound. The reaction conditions for these steps generally include the use of catalysts, controlled temperatures, and specific solvents to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Heptyloxy)ethoxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxy and heptyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-[2-(Heptyloxy)ethoxy]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving lipid metabolism and membrane dynamics.
Industry: It is used in the formulation of specialty chemicals and surfactants.
Mécanisme D'action
The mechanism by which 3-[2-(Heptyloxy)ethoxy]propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, the compound may interact with enzymes involved in lipid metabolism, altering their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-(Benzyloxy)ethoxy)propanoic acid
- 3-(2-(Methoxy)ethoxy)propanoic acid
- 3-(2-(Ethoxy)ethoxy)propanoic acid
Uniqueness
3-[2-(Heptyloxy)ethoxy]propanoic acid is unique due to its heptyloxy group, which imparts distinct physicochemical properties compared to similar compounds. This structural feature can influence its solubility, reactivity, and interactions with biological systems, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
67319-29-3 |
|---|---|
Formule moléculaire |
C12H24O4 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
3-(2-heptoxyethoxy)propanoic acid |
InChI |
InChI=1S/C12H24O4/c1-2-3-4-5-6-8-15-10-11-16-9-7-12(13)14/h2-11H2,1H3,(H,13,14) |
Clé InChI |
PSKCPZZAIRSULH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-(Methylamino)propyl]-2,3,4,4a,5,5a,6,7-octahydro-1H-cycloocta[b]indol-1-one](/img/structure/B14478798.png)
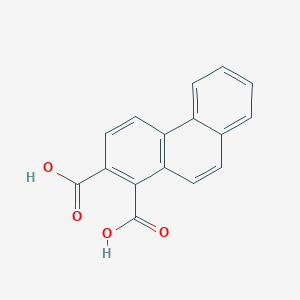
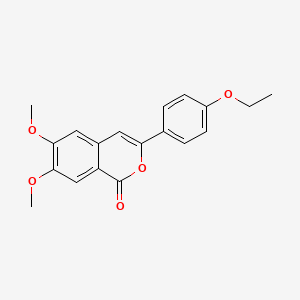
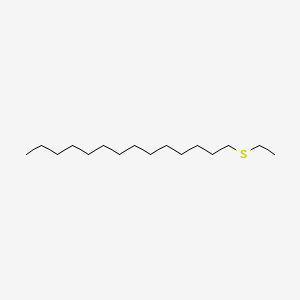

![Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)-](/img/structure/B14478816.png)
